molecular formula C22H24N2O6 B11149128 N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide

N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B11149128
M. Wt: 412.4 g/mol
InChI Key: QYPNZYKWMXEECR-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with the following chemical formula:

C20H24N2O6\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_6C20​H24​N2​O6​

. It belongs to the class of isoquinoline derivatives and exhibits interesting pharmacological properties.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2-methoxyethylamine, followed by cyclization to form the isoquinoline ring. The carboxamide group is then introduced through appropriate reactions .

Reaction Conditions: The reaction conditions may vary depending on the specific synthetic method employed. typical conditions involve refluxing the reactants in suitable solvents (such as ethanol or methanol) with acid catalysts or base-promoted cyclization.

Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for further investigation.

Chemical Reactions Analysis

Reactivity: N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the aromatic ring can be replaced.

    Cyclization: The isoquinoline ring can participate in cyclization reactions.

Common Reagents:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., bromine, chlorine).

    Cyclization: Acidic or basic conditions for ring closure.

Major Products: The major products depend on the specific reaction conditions. Oxidation may yield carboxylic acid derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic pathways. It serves as a model system for isoquinoline-based drug design.

Biology and Medicine:

    Anticancer Properties: Investigations suggest potential anticancer activity due to its interaction with cellular targets.

    Neuropharmacology: It may modulate neurotransmitter systems.

    Anti-inflammatory Effects: Some studies explore its anti-inflammatory properties.

Industry: While not directly used in industry, its derivatives may find applications in drug development.

Mechanism of Action

The precise mechanism remains under investigation. It likely involves interactions with cellular receptors, enzymes, or signaling pathways.

Comparison with Similar Compounds

N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide stands out due to its unique combination of structural features. Similar compounds include other isoquinoline derivatives, but none precisely match its substituent pattern and functional groups.

Properties

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C22H24N2O6/c1-27-10-9-23-21(25)17-13-24(22(26)16-8-6-5-7-15(16)17)14-11-18(28-2)20(30-4)19(12-14)29-3/h5-8,11-13H,9-10H2,1-4H3,(H,23,25)

InChI Key

QYPNZYKWMXEECR-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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